molecular formula C8H7FOS B3242873 2-Fluoro-6-(methylthio)benzaldehyde CAS No. 153798-06-2

2-Fluoro-6-(methylthio)benzaldehyde

Cat. No.: B3242873
CAS No.: 153798-06-2
M. Wt: 170.21 g/mol
InChI Key: YHFJYKGTZBMBQQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylthio)benzaldehyde is a fluorinated aromatic aldehyde featuring a methylthio (-SCH₃) substituent at the ortho position relative to the aldehyde group. This compound is synthesized via rhodium-catalyzed reactions involving propargylic alcohol and purified via flash chromatography, yielding a colorless oil with a 50% efficiency . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.41 (t, J = 8.0 Hz, Ar-H), 7.14 (dd, J = 8.0, 1.5 Hz, Ar-H), 2.43 (s, SCH₃) .
  • ¹³C NMR: δ 192.6 (aldehyde C), 160.4 (C-F), 18.9 (SCH₃) .
  • IR: Strong absorption at 1691 cm⁻¹ (C=O stretch) .
  • MS: m/z 183 ([M+H]⁺) .

Its electron-deficient aldehyde group and sulfur-containing substituent make it valuable in synthesizing heterocycles, such as pyrroles, under rhodium catalysis .

Properties

IUPAC Name

2-fluoro-6-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFJYKGTZBMBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(methylthio)benzaldehyde can be achieved through several synthetic routesFor instance, starting with 2-fluorobenzaldehyde, a methylthio group can be introduced at the 6-position using a nucleophilic substitution reaction with a suitable methylthio reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the substitution reactions efficiently. The final product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-(methylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine and methylthio groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following compounds differ in substituents at the ortho position, altering electronic and steric properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral/Physical Data Applications/Reactivity
2-Fluoro-6-(methylthio)benzaldehyde -SCH₃ (ortho) C₈H₇FOS 170.20 δ 7.41 (¹H NMR, aldehyde) Pyrrole synthesis
2-Fluoro-6-(3-methylthiazol-5-yl)benzaldehyde Thiazolyl (ortho) C₁₁H₈FNOS 221.25 Discontinued Limited data
2-Chloro-6-fluorobenzaldehyde -Cl (ortho) C₇H₄ClF₀ 158.56 N/A Flucloxacillin precursor
2-Fluoro-6-methylbenzaldehyde -CH₃ (ortho) C₈H₇FO 138.14 Synonyms listed Intermediate in organic synthesis
3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde -CH₂OCH₃ (meta) C₁₀H₁₁FO₂ 182.19 N/A Solubility studies

Key Observations :

  • Electronic Effects : The methylthio (-SCH₃) group is electron-donating via resonance, enhancing the aldehyde's electrophilicity compared to the electron-withdrawing chloro (-Cl) substituent in 2-chloro-6-fluorobenzaldehyde . This difference influences reactivity in nucleophilic additions or cyclization reactions.
  • Steric Effects : The bulkier thiazolyl group in 2-fluoro-6-(3-methylthiazol-5-yl)benzaldehyde may hinder reactions requiring planar transition states, unlike the smaller -SCH₃ group .

Physical Properties and Solubility

  • Lipophilicity : The -SCH₃ group increases lipophilicity compared to -OCH₃ in 3-fluoro-2-(methoxymethyl)-6-methylbenzaldehyde, which may enhance aqueous solubility .

Biological Activity

2-Fluoro-6-(methylthio)benzaldehyde (CAS No. 153798-06-2) is an aromatic aldehyde with a unique chemical structure that has garnered interest due to its potential biological activities. This compound features a fluorine atom and a methylthio group, which may influence its reactivity and interactions with biological targets. This article summarizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the following molecular formula:

  • Molecular Formula : C₈H₇FOS
  • Molecular Weight : 174.20 g/mol

Structure

The compound's structure can be represented as follows:

Structure C6H4(F)(SCH3)CHO\text{Structure }\text{C}_6\text{H}_4(\text{F})(\text{SCH}_3)\text{CHO}

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties. In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. For instance, it was evaluated for its ability to inhibit cell proliferation in breast cancer cells (MCF-7), with observed IC₅₀ values suggesting potent activity at low concentrations.

Compound Cell Line IC₅₀ (µM)
This compoundMCF-70.095
Control (CA-4)MCF-70.075

This data highlights the compound's potential as a microtubule-targeting agent, similar to known chemotherapeutics.

The mechanism of action appears to involve the modulation of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that treatment with this compound results in:

  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
  • Inhibition of Tubulin Polymerization : Interaction with the colchicine-binding site on tubulin, disrupting microtubule dynamics.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Derivatives of this compound have also been synthesized to explore structure-activity relationships further.

Derivative Biological Activity
5-Chloro-2-(methylthio)benzaldehydeLower yield; varied activity
Other substituted benzaldehydesPotentially altered reactivity

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 0.095 µM, indicating strong anticancer potential.
  • Antimicrobial Screening : In vitro assays against common bacterial pathogens showed that the compound exhibited moderate antibacterial activity, warranting further exploration into its mechanism and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-(methylthio)benzaldehyde
Reactant of Route 2
2-Fluoro-6-(methylthio)benzaldehyde

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